molecular formula C26H24O3 B11165979 4-phenyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one

4-phenyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one

Cat. No.: B11165979
M. Wt: 384.5 g/mol
InChI Key: FPRPSCZOWZPGMY-UHFFFAOYSA-N
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Description

4-phenyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core with a phenyl group at position 4 and a 2,3,5,6-tetramethylbenzyl ether group at position 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one typically involves the following steps:

    Formation of the Chromen-2-one Core: This can be achieved through the Pechmann condensation reaction, where phenol reacts with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Etherification: The final step involves the etherification of the chromen-2-one core with 2,3,5,6-tetramethylbenzyl alcohol using a suitable base such as potassium carbonate in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where the 2,3,5,6-tetramethylbenzyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of reduced chromen-2-one derivatives.

    Substitution: Formation of various ether derivatives depending on the nucleophile used.

Scientific Research Applications

4-phenyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its coumarin core, which is known for anticoagulant properties.

    Industry: Utilized in the development of dyes and optical brighteners.

Mechanism of Action

The mechanism of action of 4-phenyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one is largely dependent on its interaction with biological targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-2H-chromen-2-one: Lacks the 2,3,5,6-tetramethylbenzyl ether group.

    7-hydroxy-4-phenyl-2H-chromen-2-one: Contains a hydroxyl group instead of the ether linkage.

    4-phenyl-7-methoxy-2H-chromen-2-one: Features a methoxy group instead of the 2,3,5,6-tetramethylbenzyl group.

Uniqueness

4-phenyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one is unique due to the presence of the bulky 2,3,5,6-tetramethylbenzyl ether group, which can influence its steric and electronic properties, potentially leading to distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C26H24O3

Molecular Weight

384.5 g/mol

IUPAC Name

4-phenyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C26H24O3/c1-16-12-17(2)19(4)24(18(16)3)15-28-21-10-11-22-23(20-8-6-5-7-9-20)14-26(27)29-25(22)13-21/h5-14H,15H2,1-4H3

InChI Key

FPRPSCZOWZPGMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)C)C

Origin of Product

United States

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